molecular formula C7H8Cl3NSi B100377 4-[2-(Trichlorosilyl)ethyl]pyridine CAS No. 17082-70-1

4-[2-(Trichlorosilyl)ethyl]pyridine

Cat. No. B100377
CAS RN: 17082-70-1
M. Wt: 240.6 g/mol
InChI Key: NVJJTRUXKICBGN-UHFFFAOYSA-N
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Description

4-[2-(Trichlorosilyl)ethyl]pyridine is a chemical compound with the molecular formula C7H8Cl3NSi . It has a molecular weight of 240.59 .


Molecular Structure Analysis

The molecular structure of 4-[2-(Trichlorosilyl)ethyl]pyridine consists of a pyridine ring with a trichlorosilyl ethyl group attached to the 4-position . The exact structure can be found in the ChemicalBook database .


Physical And Chemical Properties Analysis

4-[2-(Trichlorosilyl)ethyl]pyridine has a boiling point of 110°C, a density of 0.98 g/cm³, and a flash point of 4°C . It also has a specific gravity of 0.93 and reacts rapidly with moisture, water, and protic solvents .

Safety And Hazards

4-[2-(Trichlorosilyl)ethyl]pyridine can cause immediate or delayed severe eye irritation and may produce skin irritation or contact dermatitis . It also generates hydrochloric acid on contact with water or moisture in skin, eyes, and mucous membranes .

properties

IUPAC Name

trichloro(2-pyridin-4-ylethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl3NSi/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-2,4-5H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJJTRUXKICBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066159
Record name 4-[2-(Trichlorosilyl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Trichlorosilyl)ethyl]pyridine

CAS RN

17082-70-1
Record name 4-[2-(Trichlorosilyl)ethyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17082-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-(2-(trichlorosilyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-[2-(trichlorosilyl)ethyl]-
Source EPA Chemicals under the TSCA
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Record name 4-[2-(Trichlorosilyl)ethyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(trichlorosilyl)ethyl]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.384
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
N Kostenko, J Gottfriedsen, L Hilfert… - International Journal of …, 2012 - hindawi.com
A synthetic route to potentially biocidal silsesquioxanes functionalized by quaternary pyridinium functionalities has been developed. N-Alkylation reactions of the precursor compounds 4…
Number of citations: 3 www.hindawi.com
PA Mabrouk, MS Wrighton - Spectrochimica Acta Part A: Molecular …, 1989 - Elsevier
The lowest electronic excited state of the complexes [Ru(2,2′-bipyridine) 3 ] 2+ , fac-[ClRe (CO) 3 (2,2′-bipyridine)], and fac-[(pyridine) Re (CO) 3 (2,2′-bipyridine)] + can be …
Number of citations: 6 www.sciencedirect.com
RM Kannuck, JM Bellama, RA Durst - Analytical chemistry, 1988 - ACS Publications
Potassium ferrocyanide Is encapsulated In the aqueous cavity of spherical phospholipid bilayer vesicles (liposomes) at concentrations of approximately 104 molecules/llposome. …
Number of citations: 53 pubs.acs.org
CR South, M Weck - Langmuir, 2008 - ACS Publications
Coordination multilayers consisting of Pd(II) pincer-type complexes and poly(vinyl pyridine) were synthesized and characterized. Film properties were found to be dependent on and …
Number of citations: 24 pubs.acs.org
RJP Corriu, E Lancelle-Beltran, A Mehdi… - Journal of Materials …, 2002 - pubs.rsc.org
Immobilisation of Co-salen and Co-fluomine onto ordered mesoporous silica has been achieved through coordination of the cobalt to pyridine or imidazole groups covalently attached …
Number of citations: 110 pubs.rsc.org
D Albagli, GC Bazan, RR Schrock… - Journal of the American …, 1993 - ACS Publications
Redox-active polymers and block polymers containing terminal groups for covalent attachment to surfaces have been prepared and characterized. Ferrocene-and phenothiazine-based …
Number of citations: 94 pubs.acs.org
T Suzuki, K Matsumoto, K Tsunoda, H Akaiwa - Journal of Chromatography …, 1997 - Elsevier
Proposed is a novel liquid chromatographic system for metal chelates based on the coordination interaction between the central metal in a complex and immobilized neutral ligand in …
Number of citations: 8 www.sciencedirect.com
K Musikabhumma, TP Spaniol, J Okuda - Journal of Molecular Catalysis A …, 2004 - Elsevier
Ethylene polymerization with linked amido-cyclopentadienyl or “constrained-geometry” titanium catalysts, Ti(η 5 :η 1 -C 5 Me 4 SiMe 2 N t Bu)X 2 (X=Me, Bz, Cl), activated by …
Number of citations: 8 www.sciencedirect.com
K Musikabhumma, TP Spaniol… - Journal of Polymer …, 2003 - Wiley Online Library
The synthesis of branched polyethylenes by ethylene polymerization with new tandem catalyst systems consisting of methylaluminoxane‐preactivated linked cyclopentadienyl‐amido …
Number of citations: 67 onlinelibrary.wiley.com
Y Tang, M Chen, DJ Qian, L Zhang, M Liu - Colloids and Surfaces A …, 2014 - Elsevier
Palladium(II)-directed chiral metal–organic complex multilayers have been prepared on substrate surfaces through a layer-by-layer (LBL) assembly using hydroquinine anthraquinone-1…
Number of citations: 5 www.sciencedirect.com

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